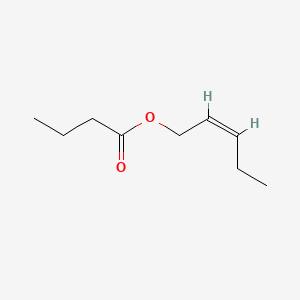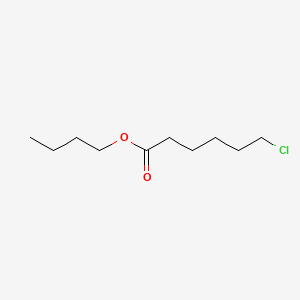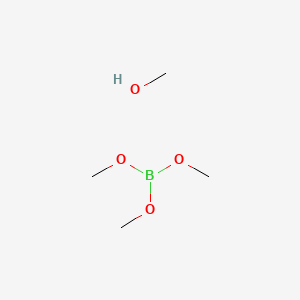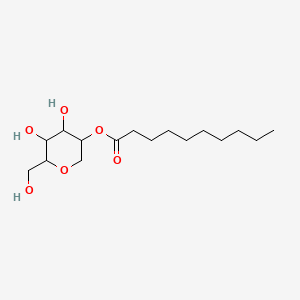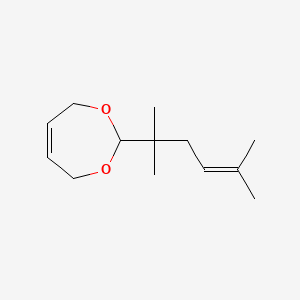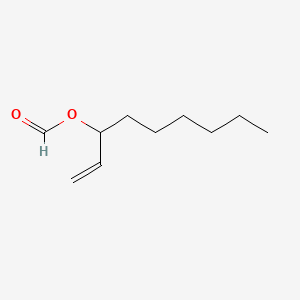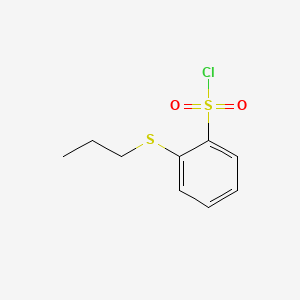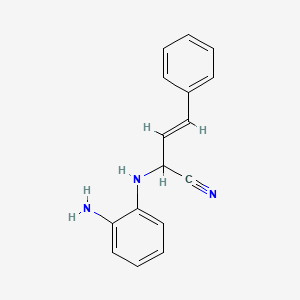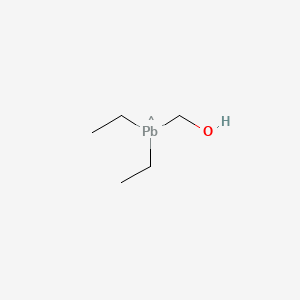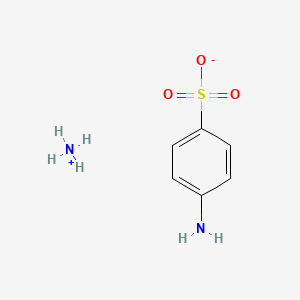
Tellanylidenebismuth
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tellanylidenebismuth is a compound that consists of bismuth and tellurium It is known for its unique properties, particularly in the field of thermoelectric materials
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tellanylidenebismuth can be synthesized through various methods. One common approach is the co-precipitation method, where bismuth and tellurium precursors are reduced using sodium borohydride (NaBH4) and then annealed under hydrazine vapor and nitrogen gas atmosphere at 300°C . Another method involves sealing mixed powders of bismuth and tellurium in a quartz tube under vacuum and heating it to 800°C in a muffle furnace .
Industrial Production Methods: In industrial settings, the production of this compound often involves high-temperature synthesis techniques to ensure the formation of high-purity nanostructures. These methods are designed to optimize the thermoelectric properties of the compound, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: Tellanylidenebismuth undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, when heated, bismuth interacts with oxygen to form bismuth (III) oxide (Bi2O3) .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nitric acid (HNO3) for the preparation of precursor solutions and hydrazine vapor for annealing processes .
Major Products: The major products formed from these reactions include bismuth (III) oxide and other bismuth-based compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tellanylidenebismuth has a wide range of scientific research applications:
Wirkmechanismus
Tellanylidenebismuth can be compared with other bismuth-containing compounds, such as bismuth telluride (Bi2Te3) and bismuth selenide (Bi2Se3). These compounds share similar thermoelectric properties but differ in their specific applications and efficiency . For instance, bismuth telluride is widely used in thermoelectric devices, while bismuth selenide is known for its topological insulating properties .
Vergleich Mit ähnlichen Verbindungen
- Bismuth telluride (Bi2Te3)
- Bismuth selenide (Bi2Se3)
- Bismuth antimony telluride (BiSbTe)
- Manganese bismuth tellurides (MnBiTe)
Eigenschaften
CAS-Nummer |
37293-14-4 |
|---|---|
Molekularformel |
BiTe |
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
tellanylidenebismuth |
InChI |
InChI=1S/Bi.Te |
InChI-Schlüssel |
PDYNJNLVKADULO-UHFFFAOYSA-N |
Kanonische SMILES |
[Te]=[Bi] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


